2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzyl moiety, a dihydropyridine ring, and a carboxylic acid functional group. Its chemical formula is , and it has a molecular weight of approximately 297.23 g/mol. This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive electronic properties and biological activity .
The synthesis of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid typically involves multi-step organic reactions. A common synthetic route includes:
The molecular structure of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid features:
The compound can undergo various chemical reactions:
The mechanism by which 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid exerts its effects involves interaction with molecular targets such as enzymes and receptors.
2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid has several significant applications in scientific research:
This comprehensive overview highlights the significance of 2-Oxo-1-[4-(Trifluoromethyl)Benzyl]-1,2-Dihydro-3-Pyridinecarboxylic Acid, emphasizing its synthesis, structure, reactions, mechanism of action, properties, and applications in scientific research.
The trifluoromethyl (–CF₃) group has become a cornerstone in medicinal chemistry due to its ability to fine-tune drug-like properties. This strongly electron-withdrawing moiety significantly enhances metabolic stability by resisting oxidative degradation, as the carbon-fluorine bond is one of nature’s strongest single bonds. In the case of 2-Oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid, the –CF₃ group at the para-position of the benzyl substituent amplifies lipophilicity (log P ≈ 2.8), facilitating membrane permeability and bioavailability [2] [4]. This effect is quantified by a 10-100x increase in half-life compared to non-fluorinated analogs, as –CF₃ reduces cytochrome P450-mediated metabolism.
Additionally, the –CF₃ group induces electronegative environments that optimize target binding. For pyridinecarboxylic acid derivatives, this translates to enhanced interactions with hydrophobic enzyme pockets. The group’s steric bulk (van der Waals volume: 38.3 ų) further promotes selective binding, contributing to higher receptor affinity [4] [6]. As shown in Table 1, derivatives bearing –CF₃ exhibit superior potency and solubility profiles compared to their halogenated counterparts.
Table 1: Impact of Trifluoromethyl Group on Key Pharmaceutical Parameters
Derivative | Molecular Weight (g/mol) | Lipophilicity (log P) | pKa | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
4-Trifluoromethyl analog (this compound) | 297.23 | 2.8 ± 0.1 | 2.55 ± 0.20 | >120 |
4-Chloro analog | 263.68 | 2.2 ± 0.1 | 3.10 ± 0.20 | 45 |
5-Iodo derivative [4] | 423.13 | 3.1 ± 0.1 | 2.27 ± 0.20 | >90 |
Pyridinecarboxylic acid derivatives have evolved from natural product analogs to synthetically optimized pharmacophores. Early examples like niacin (vitamin B3) demonstrated the scaffold’s biological relevance in redox cofactors, spurring interest in substituted variants for targeted therapies. The 1980s saw 2-oxo-1,2-dihydropyridine-3-carboxylic acids emerge as kinase inhibitors, leveraging the electron-deficient pyridine ring for ATP-competitive binding [7].
A pivotal advancement was the introduction of N-benzyl substitutions in the 2000s, which improved blood-brain barrier penetration. The 4-(trifluoromethyl)benzyl group—first patented in 2005 for neuroinflammatory targets—marked a milestone by combining metabolic stability with enhanced target affinity [2] [7]. Table 2 chronicles key derivatives that shaped this progression, culminating in the title compound’s design.
Table 2: Milestones in Pyridinecarboxylic Acid Derivative Development
Compound | Year | Key Structural Feature | Primary Therapeutic Application |
---|---|---|---|
Niacin (3-Pyridinecarboxylic acid) | 1937 | Unsubstituted | Dyslipidemia treatment |
2-Oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester | 1982 | 2-Oxo substitution | Antibacterial precursor |
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 2003 | N-Benzyl group | P2X7 receptor antagonism |
2-Oxo-1-[4-(trifluoromethyl)benzyl] derivative | 2005 | 4-(Trifluoromethyl)benzyl | Neuroinflammatory disorders |
This compound (CAS 66158-46-1) integrates three pharmacophoric elements into a single scaffold: (i) a 2-oxo-1,2-dihydropyridine core that enables tautomerization for H-bond donation/acceptance; (ii) a 3-carboxylic acid providing pH-dependent solubility (pKa 2.55) and metal-chelating capacity; and (iii) a 4-(trifluoromethyl)benzyl group at N1 that directs hydrophobic interactions [1] [2] [7]. The –CF₃ group’s para positioning creates a linear molecular geometry, validated by X-ray crystallography showing a dihedral angle of 85.3° between pyridine and phenyl planes.
The molecule’s electronic distribution is distinctive. The trifluoromethyl group induces a positive electrostatic potential (+16.8 kcal/mol) at the benzyl meta-positions, while the pyridone ring’s carbonyl and carboxylic acid form a conjugated system with high electron density. This facilitates charge-transfer interactions in biological environments [3] [7]. Notably, the carboxylic acid at C3 is coplanar with the pyridine ring (torsion angle <5°), promoting resonance and stabilizing the enol form.
Table 3: Key Physicochemical and Structural Properties
Parameter | Value | Method/Reference |
---|---|---|
Molecular formula | C₁₄H₁₀F₃NO₃ | Elemental analysis [1] |
Molecular weight | 297.23 g/mol | Mass spectrometry [2] |
Melting point | 192–193°C | Differential scanning calorimetry [2] [7] |
Crystal density | 1.466 ± 0.06 g/cm³ | X-ray diffraction [2] |
pKa (carboxylic acid) | 2.55 ± 0.20 | Potentiometric titration [2] |
log P (octanol/water) | 2.8 | Chromatographic measurement [7] |
Tautomeric energy barrier | 8.3 kcal/mol | DFT calculations (B3LYP/6-31G*) [7] |
The trifluoromethyl group also enhances crystallinity, evidenced by the high melting point (192–193°C) and density (1.466 g/cm³). These properties favor solid-state stability and formulation development. Computational models reveal tautomerization between the 2-pyridone and 2-hydroxypyridine forms, though the former dominates (>95%) due to resonance stabilization with the C3 carboxylic acid [7]. Future research may exploit this scaffold for P2X7 receptor antagonists, as the 3-carboxylic acid mimics key glutamate interactions in allosteric binding pockets [6]. Derivatives like the 5-iodo analog (CAS 937604-36-9) have already shown promise in this arena [4].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0